2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide
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Overview
Description
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group, a phenylsulfonamido group, and a thiazole ring, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a bromobenzene derivative.
Attachment of the Phenylsulfonamido Group: The phenylsulfonamido group can be attached through a sulfonamide formation reaction involving a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenylsulfonamido group.
Reduction: Reduction reactions could target the bromophenyl group or the thiazole ring.
Substitution: The bromophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The phenylsulfonamido group might play a role in binding to the active site of enzymes, while the thiazole ring could be involved in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromophenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPIZCBZNCVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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